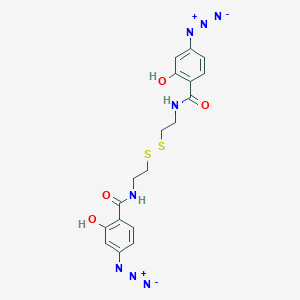
5-Bromo-2,3-bis(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-bis(chloromethyl)pyridine is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 291.4 . The compound is typically available in the form of a hydrochloride .
Synthesis Analysis
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds often involves ring cleavage methodology reactions . This process allows for the introduction of various functional groups to the pyridine, making it a robust method for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-bis(chloromethyl)pyridine is characterized by the presence of a pyridine ring substituted with bromine and chloromethyl groups .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2,3-bis(chloromethyl)pyridine are typically characterized by the introduction of various functional groups to the pyridine . This is achieved through a ring cleavage methodology reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylpyridines
5-Bromo-2,3-bis(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Intermediate for Crop-Protection Products
Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which uses 5-Bromo-2,3-bis(chloromethyl)pyridine as a chemical intermediate, is in high demand for the synthesis of several crop-protection products .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Synthesis of Sensitive Fluorescent Chemosensors
2,6-Bis(chloromethyl)pyridine, a related compound, is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine . It’s plausible that 5-Bromo-2,3-bis(chloromethyl)pyridine could be used in a similar manner.
Formation of Imidazo[4,5-b]pyridine Derivatives
The compound can be used in the condensation process to form imidazo[4,5-b]pyridine derivatives . These derivatives have potential applications in the pharmaceutical industry .
Potential Applications in Future Research
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of 5-Bromo-2,3-bis(chloromethyl)pyridine will be discovered in future research .
Zukünftige Richtungen
The future directions for the study and application of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds likely involve the development of more robust methods for the introduction of various functional groups to the pyridine . This could potentially expand the range of bioactive molecules that can be synthesized using these compounds .
Eigenschaften
IUPAC Name |
5-bromo-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGQDBACOBINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597905 |
Source


|
| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-bis(chloromethyl)pyridine | |
CAS RN |
155187-02-3 |
Source


|
| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)



![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
